N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyridine ring, and a sulfanyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine, pyridine-2-carbaldehyde, and thiol-containing compounds.
Formation of Intermediate: The first step involves the reaction of 2-methylpropylamine with a cyano-containing reagent to form an intermediate amine.
Thioether Formation: The intermediate amine is then reacted with pyridine-2-carbaldehyde in the presence of a thiol to form the thioether linkage.
Amidation: Finally, the intermediate is subjected to amidation conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfanyl groups. It may also serve as a ligand in the study of receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding, while the sulfanyl group can form covalent bonds with thiol-containing enzymes. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-3-yl)methyl]sulfanyl}propanamide
- N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-4-yl)methyl]sulfanyl}propanamide
Uniqueness
N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-(pyridin-2-ylmethylsulfanyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(2)13(9-15)17-14(18)6-8-19-10-12-5-3-4-7-16-12/h3-5,7,11,13H,6,8,10H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFXKJQGNPOWMO-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)CCSCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)CCSCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.